Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Development
(S)-tert-butyl 1-oxobutan-2-ylcarbamate and its derivatives have been extensively studied for their applications in synthesis and material development. For instance, its role as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitor was highlighted, emphasizing its importance in the synthesis of bioactive compounds (Li et al., 2012). Additionally, its involvement in the Diels‐Alder reaction and as a part of complex organic synthesis processes further underscores its significance in the field of organic chemistry and material sciences (Padwa et al., 2003).
Structural Characterization and Chemical Analysis
The compound and its variants have been the subject of structural characterization studies, highlighting the utility of advanced techniques like 2D heteronuclear NMR experiments. Such studies are crucial for understanding the compound's molecular structure and for further applications in chemical synthesis (Aouine et al., 2016).
Pharmaceutical and Biological Activity
Some derivatives of (S)-tert-butyl 1-oxobutan-2-ylcarbamate have been investigated for their biological activities. For instance, studies on the antitumor activity of certain analogs highlight the potential pharmaceutical applications of these compounds. The synthesis and characterization of these derivatives are crucial steps towards understanding and harnessing their biological properties (Maftei et al., 2013).
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials, such as HfO2 films, showcasing its role in material sciences and engineering. The synthesis and characterization of new derivatives are essential for the development of novel materials with specific properties and applications (Pasko et al., 2005).
Mechanism of Action
Mode of Action
Tert-Butyl N-[(2S)-1-Oxobutan-2-Yl]Carbamate is a type of carbamate compound. Carbamates are often used as protecting groups in organic synthesis, particularly for amines . They protect functional groups from unwanted chemical reactions, and can be removed when no longer needed .
Biochemical Pathways
As a carbamate, it may be involved in reactions where protection of amines is required .
Pharmacokinetics
The polar structure of the molecule, due to the presence of an amine and ester group, suggests that it may be soluble in polar solvents .
Result of Action
As a carbamate, it is likely to be involved in reactions where protection of amines is required .
Action Environment
The action, efficacy, and stability of Tert-Butyl N-[(2S)-1-Oxobutan-2-Yl]Carbamate can be influenced by various environmental factors. For instance, its solubility suggests that it may be more active in polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and reactivity .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDAUFXJXMBQRC-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153371-25-6 |
Source
|
Record name | tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.